2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolo[3,4-c]pyridine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include the formation of the pyrrolo[3,4-c]pyridine core, introduction of the methylthio group, and the addition of the pyridine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione include other pyrrolo[3,4-c]pyridine derivatives with different substituents. Examples include:
- 2-Methyl-3-(methylthio)-4-(pyridin-3-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanyl-4-pyridin-4-yl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-17-13(19)9-7-10(18)16-12(11(9)14(17)20-2)8-3-5-15-6-4-8/h3-7,14H,1-2H3,(H,16,18) |
InChI Key |
OBMCNJHFCBMXLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=NC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.